Thiamine diphosphate Thiamine diphosphate Thiamine(1+) diphosphate chloride is an organic chloride salt of thiamine(1+) diphosphate. It is an organic chloride salt and a vitamin B1. It contains a thiamine(1+) diphosphate.
The coenzyme form of Vitamin B1 present in many animal tissues. It is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex.
Thiamine pyrophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
The coenzyme form of Vitamin B1 present in many animal tissues. It is a required intermediate in the PYRUVATE DEHYDROGENASE COMPLEX and the KETOGLUTARATE DEHYDROGENASE COMPLEX.
Brand Name: Vulcanchem
CAS No.: 136-08-3
VCID: VC21023958
InChI: InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H
SMILES: CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O
Molecular Formula: C12H19N4O7P2S.Cl
C12H19ClN4O7P2S
Molecular Weight: 460.77 g/mol

Thiamine diphosphate

CAS No.: 136-08-3

Cat. No.: VC21023958

Molecular Formula: C12H19N4O7P2S.Cl
C12H19ClN4O7P2S

Molecular Weight: 460.77 g/mol

* For research use only. Not for human or veterinary use.

Thiamine diphosphate - 136-08-3

Specification

Description Thiamine(1+) diphosphate chloride is an organic chloride salt of thiamine(1+) diphosphate. It is an organic chloride salt and a vitamin B1. It contains a thiamine(1+) diphosphate.
The coenzyme form of Vitamin B1 present in many animal tissues. It is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex.
Thiamine pyrophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
The coenzyme form of Vitamin B1 present in many animal tissues. It is a required intermediate in the PYRUVATE DEHYDROGENASE COMPLEX and the KETOGLUTARATE DEHYDROGENASE COMPLEX.
CAS No. 136-08-3
Molecular Formula C12H19N4O7P2S.Cl
C12H19ClN4O7P2S
Molecular Weight 460.77 g/mol
IUPAC Name 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride
Standard InChI InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H
Standard InChI Key YXVCLPJQTZXJLH-UHFFFAOYSA-N
SMILES CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O
Canonical SMILES CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-]

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